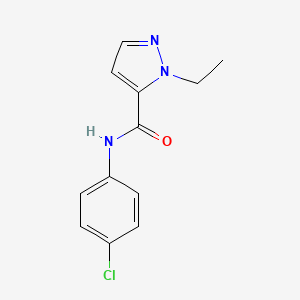

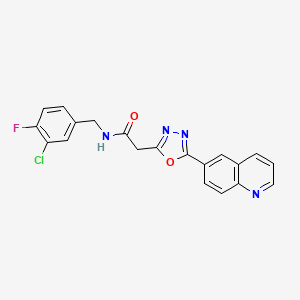

N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

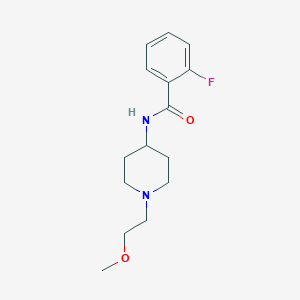

“N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide” is a chemical compound. Its structure suggests that it belongs to the class of organic compounds known as anilides, which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . Unfortunately, the specific molecular structure analysis for “this compound” is not available in the literature I have access to.Aplicaciones Científicas De Investigación

Rational Design and Synthesis

The design and synthesis of pyrazole carboxamide derivatives, including compounds similar to N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, have been studied extensively for their potential in inhibiting protein kinases. The rational design, facilitated by computational structure-activity relationship analysis, optimizes these compounds for targeted biological activity. One study highlights the synthesis of densely functionalized pyrazole carboxamides for potential kinase inhibition, showcasing the versatility of this compound class in drug discovery (Singh et al., 2009).

Antitumor Activities

Research into pyrazole derivatives has also revealed their potential in cancer therapy. For instance, the synthesis and evaluation of 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide demonstrated notable antitumor activities. This underscores the utility of such compounds in developing new oncological treatments (Xin, 2012).

Antimicrobial and Anticancer Agents

Further extending the application spectrum, novel pyrazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies showcase the dual-functional potential of pyrazole carboxamide derivatives as both antimicrobial and anticancer agents, emphasizing the broad therapeutic implications of such chemical structures (Hafez et al., 2016).

Anticonvulsant Activity

The exploration of substituted pyrazoline-1-carboxamide derivatives revealed significant anticonvulsant activity, presenting another therapeutic avenue for compounds within this chemical class. These findings suggest potential applications in neurology and the treatment of seizure disorders (Siddiqui et al., 2010).

Nematocidal Evaluation

Pyrazole carboxamide derivatives have also been assessed for their nematocidal activity, indicating their potential use in agricultural pest management. This application reflects the versatility of pyrazole derivatives beyond pharmaceuticals, extending into agrochemicals (Zhao et al., 2017).

Mecanismo De Acción

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-ethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClN3O/c1-2-16-11(7-8-14-16)12(17)15-10-5-3-9(13)4-6-10/h3-8H,2H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGFUIBNUKDZCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-((4-Ethylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2582518.png)

![Methyl 2-(4-ethoxybenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2582519.png)

![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2582530.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)ethanesulfonamide](/img/structure/B2582531.png)

![N-(2,4-difluorophenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2582532.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)